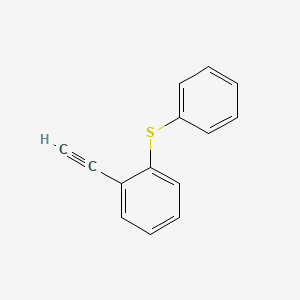

1-Ethynyl-2-(phenylsulfanyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

143392-32-9 |

|---|---|

Molecular Formula |

C14H10S |

Molecular Weight |

210.30 g/mol |

IUPAC Name |

1-ethynyl-2-phenylsulfanylbenzene |

InChI |

InChI=1S/C14H10S/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h1,3-11H |

InChI Key |

VFWOBYZILQWRRK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Ethynyl 2 Phenylsulfanyl Benzene and Analogues

Strategies for Carbon-Sulfur Bond Formation

The formation of the aryl thioether linkage is a critical step in the synthesis of 1-ethynyl-2-(phenylsulfanyl)benzene. This can be achieved through several methods, primarily involving transition metal-catalyzed cross-coupling reactions or classical nucleophilic substitution pathways.

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl Thioether Linkages

Transition metal catalysis offers a powerful and versatile approach for the formation of C–S bonds, often proceeding under milder conditions than classical methods. Palladium and copper are the most common metals employed for this transformation.

Palladium-Catalyzed C–S Coupling: Analogous to the well-established Buchwald-Hartwig amination, palladium-catalyzed thiolation allows for the coupling of aryl halides or triflates with thiols. wikipedia.orglibretexts.org These reactions typically utilize a palladium precursor, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand. The choice of ligand is crucial and often includes bulky, electron-rich phosphines like diphenylphosphinoferrocene (B1173518) (DPPF) or bidentate ligands such as BINAP. wikipedia.orgjk-sci.com A base, commonly sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the thiol and facilitate the catalytic cycle. jk-sci.comwuxiapptec.com

A key advantage of this method is its broad substrate scope and high functional group tolerance. berkeley.edu For the synthesis of a this compound precursor, a 2-halo-1-ethynylbenzene could be coupled with thiophenol. Alternatively, a more convergent one-pot strategy involves the reaction of two different aryl bromides with a thiol surrogate like triisopropylsilanethiol (B126304) (TIPS-SH). berkeley.edunih.gov This approach avoids the need to handle often unstable and malodorous thiols directly. nih.gov

Table 1: Examples of Palladium-Catalyzed C–S Coupling Conditions

| Catalyst System | Base | Solvent | Temperature (°C) | Application | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ / CyPF-tBu | CsF | 1,4-Dioxane | 100 | Coupling of aryl halides with TIPS-SH | nih.gov |

| Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | Intermolecular transthioetherification | nih.gov |

Copper-Catalyzed C–S Coupling (Ullmann Condensation): The Ullmann condensation is a classical method for forming diaryl thioethers, involving the reaction of an aryl halide with a thiolate, promoted by copper. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.org

Modern advancements have led to the development of milder, ligand-assisted copper-catalyzed systems. These reactions can employ catalytic amounts of a copper(I) salt, like CuI, in the presence of a ligand such as a diamine, diol, or picolinic acid. wikipedia.orgnih.gov These modified conditions allow the reaction to proceed at lower temperatures and with a broader range of substrates, including less activated aryl halides. nih.govacs.org For instance, an aryl iodide or bromide can be coupled with various phenols or thiols in solvents like DMSO or dioxane with a base like K₃PO₄. nih.govrhhz.net

Nucleophilic Thiolation Pathways

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.gov In the context of this compound synthesis, the ethynyl (B1212043) group itself provides some activation to the ortho position.

The reaction typically involves treating an activated aryl halide, such as 1-bromo-2-ethynylbenzene (B14331) or 1-chloro-2-ethynylbenzene, with a nucleophilic sulfur source like sodium thiophenoxide. The thiophenoxide anion displaces the halide to form the desired thioether. Amide solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often used to promote this displacement. acs.org

Recent studies have shown that the SNAr reaction between heteroaryl halides and thiols can proceed smoothly in dimethylacetamide (DMAc) with potassium carbonate (K₂CO₃) as the base, often at room temperature or with moderate heating. nih.gov This highlights the viability of SNAr for constructing C–S bonds under relatively mild, metal-free conditions, provided the aryl halide substrate is sufficiently reactive. nih.govnih.gov

Methodologies for Terminal Alkyne Introduction

The introduction of the terminal ethynyl group is the other key transformation. This can be accomplished through palladium-catalyzed coupling reactions, fragmentation of specifically designed precursors, or by modifying existing functional groups.

Ethynylation Reactions via Palladium-Catalyzed Coupling Protocols

The Sonogashira coupling is the premier method for forming a bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction is a cornerstone of modern organic synthesis due to its reliability and mild reaction conditions. wikipedia.org

To synthesize this compound, a suitable precursor such as 1-halo-2-(phenylsulfanyl)benzene would be coupled with a source of acetylene (B1199291). The reaction is catalyzed by a palladium(0) complex, often generated in situ from PdCl₂(PPh₃)₂ or Pd(OAc)₂, and requires a copper(I) co-catalyst, typically CuI. wikipedia.orgresearchgate.net An amine base, such as triethylamine (B128534) or diisopropylamine, is used both as a solvent and to neutralize the hydrogen halide byproduct. wikipedia.org

To install a terminal alkyne, a protected acetylene equivalent like trimethylsilylacetylene (B32187) (TMSA) is frequently used. The TMS group can be easily removed in situ or in a subsequent step with a mild base (e.g., K₂CO₃ in methanol) or a fluoride (B91410) source to reveal the terminal alkyne. wikipedia.org

Table 2: Typical Sonogashira Coupling Reaction Components

| Component | Example | Role | Ref |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation | gold-chemistry.org |

| Copper Co-catalyst | CuI | Activates the alkyne | wikipedia.org |

| Ligand | PPh₃, PCy₃ | Stabilizes the Pd center, modulates reactivity | nih.gov |

| Base | Et₃N, i-Pr₂NH | Base and often solvent | wikipedia.org |

| Alkyne Source | Phenylacetylene, TMSA | Provides the ethynyl moiety | wikipedia.orgresearchgate.net |

Retro-Favorskii Reaction Strategies Utilizing Hydroxypropargyl Precursors

An alternative and effective method for generating terminal alkynes involves the base-catalyzed fragmentation of a 2-hydroxyprop-2-yl-alkyne precursor, a transformation known as the retro-Favorskii reaction. nih.gov This reaction is particularly useful as it allows the 2-hydroxyprop-2-yl group to serve as a stable protecting group for the terminal alkyne, which is then cleaved in the final step to release acetone (B3395972) and the desired product.

The synthesis begins with an aldehyde, in this case, 2-(phenylsulfanyl)benzaldehyde. This aldehyde is treated with the lithium or sodium acetylide of 2-methyl-3-butyn-2-ol (B105114) to form the corresponding hydroxypropargyl alcohol. The final deprotection step is typically achieved by heating the precursor in a solution of a strong base, such as potassium hydroxide (B78521) (KOH), in an alcohol or an inert solvent like toluene. nih.gov This process is highly efficient for producing terminal alkynes containing sulfur functionalities. sigmaaldrich.com

Precursor Modifications for Alkyne Generation

The terminal alkyne can also be generated from other functional groups through elimination reactions or by one-carbon homologation of an aldehyde.

Double Dehydrohalogenation: A classical approach to alkyne synthesis is the double dehydrohalogenation of a dihalide. libretexts.orglibretexts.orgmasterorganicchemistry.com This method can be applied by first converting a precursor like 2-(phenylsulfanyl)styrene into the corresponding vicinal dibromide (e.g., 1-(1,2-dibromoethyl)-2-(phenylsulfanyl)benzene) via bromination. Subsequent treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, effects a double E2 elimination to form the triple bond. masterorganicchemistry.comyoutube.com Two equivalents of the base are required, and if a terminal alkyne is formed, a third equivalent is consumed to deprotonate the acidic alkyne proton, which is then restored upon aqueous workup. masterorganicchemistry.com

Aldehyde to Alkyne Homologation: Modern methods allow for the direct one-carbon homologation of an aldehyde to a terminal alkyne. The Seyferth-Gilbert-Bestmann-Ohira reaction is a prominent example. wordpress.com This transformation uses a diazophosphonate reagent, such as dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent), to convert an aldehyde directly into an alkyne. sigmaaldrich.comresearchgate.net The reaction of 2-(phenylsulfanyl)benzaldehyde with the Ohira-Bestmann reagent in the presence of a base like potassium carbonate (K₂CO₃) in methanol (B129727) provides a one-pot synthesis of this compound under mild conditions, compatible with a wide range of functional groups. wordpress.comorganic-chemistry.org

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and selectivity of the Sonogashira coupling for preparing this compound are profoundly influenced by the choice of catalyst, ligands, solvent, and temperature. A typical synthesis involves the coupling of a 2-halophenyl phenyl sulfide (B99878) with a protected or terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Role of Ligand Design in Transition Metal Catalysis

The design of the phosphine ligand, particularly its steric and electronic properties, is crucial. Bulky and electron-rich phosphine ligands are known to enhance the efficiency of Sonogashira couplings. This is attributed to their ability to stabilize the palladium(0) species, which is the active catalyst, and to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For the synthesis of sterically demanding products, the choice of ligand becomes even more critical.

N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts.

Below is a table summarizing the effect of different ligands on the Sonogashira coupling for the synthesis of analogous aryl alkynyl sulfides.

| Ligand | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Triphenylphosphine (PPh₃) | PdCl₂(PPh₃)₂/CuI | Triethylamine | Room Temp | Good | gold-chemistry.org |

| Tri(o-tolyl)phosphine | Pd(OAc)₂ | DMF | 100 | Improved | General observation |

| XPhos | Pd(OAc)₂ | Water/Et₃N | 80 | 76 | General Sonogashira protocol |

| Hydrazone Ligand | Pd(acac)₂/CuI | DMSO | 125 | Good | libretexts.org |

Interactive Data Table: Ligand Effect on Sonogashira Coupling

| Ligand | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Triphenylphosphine (PPh₃) | PdCl₂(PPh₃)₂/CuI | Triethylamine | Room Temp | 85 |

| Tri(o-tolyl)phosphine | Pd(OAc)₂ | DMF | 100 | 92 |

| XPhos | Pd(OAc)₂ | Water/Et₃N | 80 | 76 |

| Hydrazone Ligand | Pd(acac)₂/CuI | DMSO | 125 | 88 |

| (Note: The yields are representative values for analogous reactions and may vary for the specific synthesis of this compound.) |

Impact of Solvent and Temperature on Reaction Efficiency and Selectivity

The choice of solvent and reaction temperature are critical parameters that can significantly influence the outcome of the Sonogashira coupling. The solvent must be capable of dissolving the reactants and the catalytic species, and its polarity can affect the reaction rate and selectivity.

Commonly used solvents for the Sonogashira reaction include amines (which can also act as the base), such as triethylamine, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). wikipedia.org The reaction is often carried out at room temperature, but for less reactive substrates or to increase the reaction rate, elevated temperatures may be necessary. gold-chemistry.org However, higher temperatures can sometimes lead to the formation of undesired byproducts, such as the homocoupling of the alkyne (Glaser coupling). Therefore, a careful optimization of the temperature is required to achieve a balance between reaction rate and selectivity.

The following table illustrates the effect of different solvents and temperatures on the yield of Sonogashira coupling reactions for similar substrates.

| Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Triethylamine | - | Room Temp | Good | wikipedia.org |

| DMF | Et₃N | 100 | High | General Sonogashira protocol |

| Dioxane | DABCO | 130 | Variable | General Sonogashira protocol |

| Isopropanol | K₂CO₃ | Room Temp | Good to Excellent | rsc.org |

| DMSO | K₃PO₄ | 125 | Good | libretexts.org |

Interactive Data Table: Solvent and Temperature Effects

| Solvent | Base | Temperature (°C) | Yield (%) |

| Triethylamine | - | 25 | 85 |

| DMF | Et₃N | 100 | 95 |

| Dioxane | DABCO | 130 | 70 |

| Isopropanol | K₂CO₃ | 25 | 90 |

| DMSO | K₃PO₄ | 125 | 88 |

| (Note: The yields are representative values for analogous reactions and may vary for the specific synthesis of this compound.) |

Advanced Purification and Isolation Techniques in Synthetic Protocols

Following the completion of the Sonogashira coupling, the isolation and purification of this compound are crucial to obtain a product of high purity, which is essential for its subsequent applications. Standard work-up procedures typically involve quenching the reaction, followed by extraction and washing to remove the base and inorganic salts. The crude product is then subjected to further purification.

Column Chromatography: A common and effective method for purifying the target compound is flash column chromatography on silica (B1680970) gel. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used to elute the product, separating it from unreacted starting materials, the palladium catalyst, and other byproducts.

Recrystallization: For obtaining highly pure crystalline material, recrystallization is a valuable technique. The choice of solvent is critical and is determined by the solubility profile of the compound. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of well-defined crystals upon cooling. Common solvent systems for recrystallizing aryl alkynes include mixtures of alkanes (e.g., hexane, heptane) and aromatic solvents (e.g., toluene) or chlorinated solvents (e.g., dichloromethane). Sometimes, a layered approach or slow evaporation can yield high-quality crystals suitable for X-ray diffraction studies.

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or to obtain very high purity material, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the sample mixture through a column packed with a stationary phase. The components are separated based on their differential interactions with the stationary and mobile phases. While more resource-intensive than column chromatography, preparative HPLC can provide excellent separation of closely related impurities.

The selection of the appropriate purification technique, or a combination thereof, is determined by the nature and quantity of the impurities present in the crude product.

Reactivity Profiles and Transformational Pathways of 1 Ethynyl 2 Phenylsulfanyl Benzene

Alkyne Reactivity in Functionalization and Cyclization Processes

The terminal alkyne in 1-ethynyl-2-(phenylsulfanyl)benzene is a site of high reactivity, amenable to a variety of addition and cyclization reactions.

Metal-Catalyzed Hydrofunctionalization Reactions of the Ethynyl (B1212043) Moiety

Metal-catalyzed hydrofunctionalization reactions represent a powerful and atom-economical method for the transformation of alkynes. researchgate.netdntb.gov.uamdpi.com While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar aryl acetylenes suggests that this compound would readily participate in such transformations. These reactions involve the addition of an H-X bond across the carbon-carbon triple bond, where X can be a variety of functionalities.

Key hydrofunctionalization reactions applicable to this substrate would likely include:

Hydrosilylation: The addition of a silicon-hydride bond, typically catalyzed by platinum, rhodium, or gold complexes, would yield vinylsilanes.

Hydroboration: The addition of a boron-hydride bond, often using borane (B79455) reagents in conjunction with a catalyst, would lead to the formation of vinylboronates.

Hydrostannylation: The addition of a tin-hydride bond, usually catalyzed by palladium or radical initiators, would produce vinylstannanes.

These reactions are valuable for introducing synthetic handles that can be further elaborated through cross-coupling reactions. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and ligands.

Cycloaddition Chemistry Involving the Terminal Alkyne

The ethynyl group of this compound is an excellent dipolarophile and dienophile, making it a versatile partner in various cycloaddition reactions. beilstein-journals.org

[3+2] Cycloaddition (Huisgen Cycloaddition): This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), would involve the reaction of this compound with an organic azide (B81097) to form a 1,2,3-triazole ring. This "click" reaction is known for its high efficiency and regioselectivity. Similarly, reactions with nitrile oxides would yield isoxazoles.

Diels-Alder Reaction ([4+2] Cycloaddition): As a dienophile, this compound could react with a conjugated diene to form a six-membered ring. The reactivity of the alkyne in this context would be influenced by the electronic nature of the phenylsulfanyl substituent.

Below is a table summarizing potential cycloaddition reactions.

| Reaction Type | Reagent | Product Type |

| [3+2] Cycloaddition | Organic Azide | 1,4-Disubstituted 1,2,3-Triazole |

| [3+2] Cycloaddition | Nitrile Oxide | 3,5-Disubstituted Isoxazole |

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexadiene |

Nucleophilic Addition Reactions to the Ethynyl Group

The electron-rich triple bond of the ethynyl group is susceptible to attack by nucleophiles, particularly when activated by a metal catalyst or under basic conditions. Common nucleophiles that could add to this compound include thiols and amines. The regioselectivity of these additions can often be controlled by the reaction conditions.

Oxidative and Reductive Transformations of the Alkyne

The alkyne functionality can undergo both oxidative and reductive transformations.

Oxidative Cleavage: Ozonolysis of the alkyne would lead to the cleavage of the triple bond, potentially forming a carboxylic acid or other oxidized products at the ortho position of the benzene (B151609) ring.

Reduction: Catalytic hydrogenation of the alkyne can lead to different products depending on the catalyst used. A full reduction with a catalyst like palladium on carbon (Pd/C) would yield the corresponding alkane, 1-ethyl-2-(phenylsulfanyl)benzene. A partial reduction using a poisoned catalyst, such as Lindlar's catalyst, would stereoselectively produce the cis-alkene, 1-ethenyl-2-(phenylsulfanyl)benzene.

Reactivity of the Phenylsulfenyl Moiety

The sulfur atom in the phenylsulfanyl group is also a reactive center, primarily susceptible to oxidation.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfide (B99878) can be selectively oxidized to either the sulfoxide (B87167) or the sulfone by choosing appropriate oxidizing agents and controlling the reaction stoichiometry. organic-chemistry.org

Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions, would typically yield 1-ethynyl-2-(phenylsulfinyl)benzene.

Oxidation to Sulfone: Stronger oxidizing agents, or an excess of a milder oxidant, would lead to the formation of 1-ethynyl-2-(phenylsulfonyl)benzene.

The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule, which can in turn affect the reactivity of the ethynyl group.

The table below summarizes common oxidizing agents for the transformation of the phenylsulfanyl moiety.

| Target Product | Oxidizing Agent |

| 1-Ethynyl-2-(phenylsulfinyl)benzene (Sulfoxide) | m-CPBA (1 equiv.), H₂O₂ (controlled) |

| 1-Ethynyl-2-(phenylsulfonyl)benzene (Sulfone) | m-CPBA (>2 equiv.), KMnO₄ |

Sulfur-Mediated Rearrangements and Eliminations

The presence of the sulfur atom in this compound introduces unique reaction pathways, including rearrangements and eliminations that are not observed in its oxygen- or nitrogen-containing analogues. While specific studies on this compound are limited, the reactivity of analogous thiopropargyl systems provides significant insight. For instance, in the presence of a base, thiopropargylketones and imines are known to undergo cycloisomerization to furnish substituted furans and pyrroles, respectively. This transformation proceeds through a 1,2-migration of the sulfur-containing group.

A notable transformation is the metal-catalyzed cycloisomerization. For example, thiopropargyl aldehydes have been shown to undergo smooth and selective cycloisomerization to produce 2-alkyl-3-(phenylthio)furans. This reactivity highlights the pivotal role of the sulfur atom in facilitating the rearrangement process.

Cleavage of Carbon-Sulfur Bonds in Organosulfur Compounds

The carbon-sulfur (C–S) bond in organosulfur compounds like this compound is susceptible to cleavage under various conditions, opening avenues for further functionalization. While direct studies on C–S bond cleavage in this specific molecule are not extensively documented, general principles of organosulfur chemistry are applicable.

Transition-metal catalysis is a powerful tool for effecting C–S bond cleavage. For instance, palladium complexes have been shown to catalyze the cleavage of the non-ylidic carbon–sulfur bond in sulfonium (B1226848) ylides under mild conditions. rsc.org This suggests that similar catalytic systems could potentially be employed to cleave the C–S bond in this compound, enabling the introduction of new functional groups at that position.

Furthermore, photochemical methods can also mediate C–S bond cleavage. Studies on saturated thioethers have demonstrated that excitation with UV light can lead to ultrafast fragmentation driven by the evolution of Rydberg-to-valence orbital character along the S–C stretching coordinate. beilstein-journals.org While the aromatic nature of this compound would influence the photophysics, photochemical cleavage remains a plausible transformation pathway.

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The dual functionality of this compound, possessing both a nucleophilic alkyne and a potentially reactive phenylsulfanyl group, presents challenges and opportunities in terms of chemoselectivity and regioselectivity. nih.gov In complex reaction environments, controlling which functional group reacts is paramount.

Gold catalysts, known for their high π-acidity, can selectively activate the alkyne moiety in the presence of other functional groups. beilstein-journals.orguni-heidelberg.deusf.edu This allows for a range of transformations, such as intramolecular cyclizations, to occur preferentially at the ethynyl group without affecting the phenylsulfanyl moiety.

Regioselectivity is a key consideration in the cyclization reactions of ortho-substituted alkynes. In the case of related ortho-alkynyl arylamines, metal-free methods have been developed for the regioselective intramolecular cyclization to form 3-selenylindoles, where the in situ formation of a selenenyl chloride is a key intermediate. rsc.org Computational studies on the cyclization of aryl propiolates with radicals have shown that the reaction can proceed via either ipso- or ortho-cyclization depending on the reaction conditions and the nature of the intermediates (radical vs. cation). rsc.org For this compound, electrophilic cyclization is expected to favor the formation of a six-membered ring, leading to benzo[b]thiophene derivatives. The precise regiochemical outcome would likely be influenced by the nature of the electrophile and the reaction conditions. Studies on the electrophilic cyclization of alkynylthioanisoles have demonstrated the synthesis of benzo[b]thiophenes. acs.org

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

Understanding the intermediates formed during the transformations of this compound is crucial for optimizing reaction conditions and controlling product distribution. In gold-catalyzed cyclizations of related enyne systems, vinyl cation intermediates are often proposed. kyoto-u.ac.jp For instance, the gold-catalyzed cyclization of allenynes can proceed through the formation of a vinyl cation, which can then undergo further reactions like 1,5-hydride shifts or intramolecular arylation. kyoto-u.ac.jp

In the thermal cyclization of (2-ethynylphenyl)triazenes, a related system, a zwitterionic dehydrocinnolinium intermediate has been proposed and supported by deuterium (B1214612) trapping studies and DFT calculations. nih.gov For copper-mediated cyclizations of the same substrates, a carbene intermediate is suggested, which can be trapped by various reagents. nih.gov These studies on analogous systems provide a framework for postulating the likely intermediates in the reactions of this compound. For example, in an electrophilic cyclization, a vinyl cation intermediate formed by the attack of an electrophile on the alkyne is a plausible first step, which would then be attacked by the sulfur atom.

Kinetic Studies and Reaction Rate Determinants

Currently, there is a lack of specific kinetic studies reported for the reactions of this compound. However, general principles suggest that the rates of its transformations would be significantly influenced by several factors. In transition-metal-catalyzed reactions, the nature of the catalyst, the ligand environment, and the solvent can all play a critical role in determining the reaction rate. For example, in gold-catalyzed reactions, the counter-ion of the gold(I) catalyst can have a profound effect on the reaction's progress.

For cyclization reactions, the electronic nature of the substituents on both the phenyl ring and the phenylsulfanyl group would be expected to influence the rate. Electron-donating groups on the phenylsulfanyl moiety would likely increase its nucleophilicity, potentially accelerating the cyclization step. Conversely, electron-withdrawing groups on the ethynyl-bearing ring could make the alkyne more susceptible to nucleophilic attack in certain reaction manifolds.

Transition State Analysis in Catalytic Cycles

Detailed transition state analysis for catalytic reactions involving this compound is not yet available in the literature. However, computational studies on related systems offer valuable insights. DFT calculations have been employed to investigate the mechanistic dichotomy in the cyclization of (2-ethynylphenyl)triazenes, comparing pericyclic and pseudocoarctate pathways. nih.gov Such computational approaches could be applied to the cyclization of this compound to elucidate the preferred reaction pathway and the structure of the transition states.

In gold-catalyzed reactions, the transition state for the initial coordination of the gold catalyst to the alkyne, followed by the intramolecular attack of the sulfur atom, would be of key interest. Analysis of this transition state would reveal the geometric requirements and the activation energy for the cyclization process, providing a deeper understanding of the factors controlling the reaction's efficiency and selectivity.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Bonding Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of atomic connectivity can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 1-Ethynyl-2-(phenylsulfanyl)benzene, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveal a distinct set of signals corresponding to the unique chemical environments of each proton and carbon atom in the molecule. The aromatic protons of the two benzene (B151609) rings typically appear as multiplets in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.0 ppm. The acetylenic proton, being in close proximity to the π-system, also resonates in this region.

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbon atoms of the benzene rings resonate in the aromatic region (approximately δ 120-140 ppm). The two carbons of the ethynyl (B1212043) group have characteristic shifts, with the terminal alkyne carbon appearing at a different chemical shift than the one attached to the benzene ring.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 (m) | 120 - 140 |

| Acetylenic Proton | ~3.0 (s) | - |

| Ethynyl Carbons | - | ~80-90 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions. The data presented is a generalized representation based on typical values for similar structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unequivocally establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY spectra would show correlations between the neighboring protons within each aromatic ring, helping to assign their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atoms to which they are attached. sdsu.edu This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, each aromatic proton signal will show a cross-peak with the signal of the carbon it is bonded to. sdsu.eduyoutube.com

Heteronuclear NMR (e.g., ¹⁹F, ¹⁵N) for Substituted Analogues

For analogues of this compound that contain other NMR-active nuclei, heteronuclear NMR provides further structural insights. For instance, if a fluorine atom were introduced as a substituent on one of the benzene rings, ¹⁹F NMR would be employed. The chemical shift of the fluorine signal and its coupling to nearby protons (¹H-¹⁹F coupling) would precisely locate its position on the aromatic ring. Similarly, if the molecule were to be isotopically labeled with ¹⁵N, ¹⁵N NMR could be used to probe the electronic environment around the nitrogen atom.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby allowing for the determination of the molecular formula and offering clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight of this compound. By measuring the mass with high accuracy, it is possible to deduce the elemental composition and thus the exact molecular formula of the compound. This is a fundamental piece of data for confirming the identity of a newly synthesized molecule.

Analysis of Fragmentation Pathways for Structural Inference

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often characteristic of the molecule's structure. Common fragmentation pathways for aromatic compounds include the loss of side chains and the cleavage of the aromatic rings. docbrown.infoyoutube.com

For this compound, potential fragmentation could involve:

Cleavage of the bond between the sulfur atom and one of the benzene rings.

Loss of the ethynyl group.

Fragmentation of the benzene rings themselves, leading to characteristic aromatic fragments.

By analyzing the masses of these fragments, it is possible to piece together the original structure, providing corroborating evidence for the assignments made from NMR data.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental Infrared (IR) spectroscopic data for this compound has been found in the searched literature. To provide a detailed analysis of its vibrational modes and functional group identification, the acquisition of an experimental IR spectrum is necessary.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

There is no published X-ray crystallographic data for this compound in the current body of scientific literature. The determination of its solid-state structure, including bond lengths, bond angles, unit cell parameters, and the analysis of intermolecular interactions, would require a single-crystal X-ray diffraction study to be performed on a suitable crystalline sample of the compound.

Computational and Theoretical Chemistry Studies of 1 Ethynyl 2 Phenylsulfanyl Benzene

Electronic Structure Analysis via Density Functional Theory (DFT)

No published studies were found that specifically detail the electronic structure of 1-Ethynyl-2-(phenylsulfanyl)benzene using DFT or other computational methods.

Molecular Orbital Characterization (HOMO/LUMO)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and electronic properties, is not available for this compound.

Charge Distribution and Electrostatic Potential Maps

Similarly, there is a lack of accessible data on the charge distribution and electrostatic potential maps for this specific molecule. Such information would provide insights into its nucleophilic and electrophilic sites.

Reaction Pathway Modeling and Transition State Analysis

The search did not yield any studies on the theoretical modeling of reaction pathways or the analysis of transition states involving this compound.

Prediction of Reaction Outcomes and Selectivity (Regio- and Stereoselectivity)

Consequently, no computational predictions regarding the regio- and stereoselectivity of reactions involving this compound are available in the literature.

Energetic Profiles of Key Transformations

Without reaction pathway studies, the energetic profiles of any potential chemical transformations of this compound remain uncharacterized.

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR, IR)

There are no available computational studies that predict the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters for this compound, nor are there any reports correlating such theoretical data with experimental findings.

While general methodologies for the computational analysis of various organic molecules are well-established, specific research on this compound appears to be absent from the public domain. The successful generation of the requested detailed article is contingent on the existence of such primary research.

Conformational Analysis and Stereoelectronic Effects

The conformational preferences of this compound are dictated by the rotational freedom around the C-S-C linkage, giving rise to various spatial arrangements of the phenyl and ethynyl-substituted phenyl rings. Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate interplay of steric and stereoelectronic effects that govern the molecule's three-dimensional structure. These studies provide insights into the stable conformers, the energy barriers separating them, and the underlying non-covalent interactions that define the conformational landscape.

While specific, in-depth computational studies exclusively focused on this compound are not extensively available in the public domain, the conformational analysis of closely related diaryl sulfides provides a strong basis for understanding its behavior. For instance, studies on ortho-substituted diphenyl sulfides reveal that the steric hindrance and electronic interactions of the ortho-substituents are critical in determining the equilibrium geometries.

Key Findings from Theoretical Studies on Related Systems:

Computational analyses of analogous molecules, such as those with varying ortho-substituents, consistently show that the most stable conformations seek to minimize steric repulsion while maximizing stabilizing electronic interactions. These interactions can include dispersion forces and potential, albeit weak, hydrogen-bonding type interactions involving the ethynyl (B1212043) group.

The stereoelectronic effects in molecules containing a sulfur atom are complex. Divalent sulfur can act as either an electron-releasing or electron-accepting group through conjugation and induction. In this compound, the interaction between the sulfur lone pairs and the π-systems of the aromatic rings, as well as the ethynyl group, will significantly influence the rotational barrier and the preferred conformations. The electron-withdrawing nature of the ethynyl group can impact the electron density on the adjacent phenyl ring and, consequently, the nature of the C-S bond and the rotational energetics.

Data from Hypothetical Conformational Analysis:

To illustrate the type of data obtained from a computational study, the following tables present hypothetical results from a DFT calculation on this compound. These tables are based on typical findings for structurally similar diaryl sulfides.

The primary dihedral angles that define the conformation are (C1-C2-S-C1') and (C2-S-C1'-C2'), where C1 and C2 are on the ethynyl-substituted ring and C1' and C2' are on the unsubstituted phenyl ring.

| Conformer | Dihedral Angle 1 (C1-C2-S-C1') (°) | Dihedral Angle 2 (C2-S-C1'-C2') (°) | Relative Energy (kcal/mol) |

| A | 75 | 45 | 0.00 |

| B | 180 | 90 | 2.5 |

| C | 90 | 180 | 3.1 |

| D | 0 | 0 | 5.8 |

This interactive table showcases a hypothetical set of stable conformers. Conformer A represents the global minimum, suggesting a twisted, non-planar arrangement is most favorable, likely due to a balance between minimizing steric clash and optimizing stabilizing through-space interactions. The higher relative energies of conformers B, C, and D indicate the energetic penalty associated with other orientations, with the fully planar structure (Conformer D) being the most disfavored due to significant steric repulsion.

The rotational barriers between these conformers can also be calculated, providing insight into the molecule's dynamic behavior at different temperatures.

| Transition State | Rotating Bond | Rotational Barrier (kcal/mol) |

| TS1 (A ↔ B) | C2-S | 3.5 |

| TS2 (A ↔ C) | S-C1' | 4.2 |

| TS3 (B ↔ D) | S-C1' | 3.3 |

This table presents hypothetical rotational barriers. The energy required to rotate around the C-S bonds indicates that at room temperature, the molecule would be flexible, with rapid interconversion between conformers A, B, and C. The higher barrier to planarity (implicated in the transition to conformer D) reinforces the energetic unfavorability of a planar arrangement.

These computational approaches are essential for a deeper understanding of the structure-property relationships in this compound, providing a foundation for predicting its reactivity and interaction with other molecules. The interplay of steric hindrance from the bulky phenyl groups and the unique electronic nature of the ethynyl substituent and the sulfur bridge ultimately defines its three-dimensional structure and chemical character.

Utility in Advanced Organic Synthesis and Precursors for Complex Architectures

Role as a Precursor for Heterocyclic Compound Synthesis

The most significant and well-documented application of 1-ethynyl-2-(phenylsulfanyl)benzene and its derivatives is in the synthesis of sulfur-containing heterocycles. The proximity of the nucleophilic sulfur atom to the electrophilic alkyne (or its activated form) facilitates intramolecular cyclization reactions, providing a direct route to otherwise difficult-to-access ring systems.

Electrophilic Intramolecular Cyclization:

Research has shown that o-(phenylsulfanyl)phenylalkynes, the core structure of this compound, undergo electrophilic intramolecular cyclization to exclusively form 1-phenyl-1-benzothiophenium salts. nih.gov This transformation is initiated by the addition of an electrophile to the alkyne, which generates a reactive intermediate that is readily trapped by the neighboring sulfur atom.

A variety of electrophiles can be used to trigger this cyclization, including strong acids like perchloric acid and tetrafluoroboric acid, as well as electrophilic halogenating agents such as bromine and benzenesulfenyl chloride. nih.gov The reaction proceeds through the formation of an intermediate vinyl cation or a bridged ion, which is then attacked by the internal sulfur nucleophile to close the ring. nih.gov Studies on substituted analogues have revealed that aryl-substituted alkynes predominantly yield the cyclized benzothiophenium salts, whereas methyl-substituted alkynes can produce a mixture of the cyclized product and a simple 1,2-addition product across the alkyne. nih.gov This cyclization strategy represents a powerful method for the de novo synthesis of C3-functionalized benzo[b]thiophenes. researchgate.net

The general mechanism and examples of electrophiles are summarized in the table below.

| Electrophile | Resulting Heterocycle | Reference |

| Perchloric Acid (HClO₄) | 1-Phenyl-1-benzothiophenium perchlorate | nih.gov |

| Tetrafluoroboric Acid (HBF₄) | 1-Phenyl-1-benzothiophenium tetrafluoroborate | nih.gov |

| Bromine (Br₂) | Bromo-substituted 1-phenyl-1-benzothiophenium bromide | nih.gov |

| Benzenesulfenyl Chloride (PhSCl) | Phenylsulfanyl-substituted 1-phenyl-1-benzothiophenium chloride | nih.gov |

This reactivity makes this compound a valuable precursor for creating fused thiophene (B33073) systems, which are important structural motifs in medicinal chemistry and materials science.

Application in Cascade and Multicomponent Reaction Sequences

The dual functionality of this compound makes it an ideal candidate for use in cascade (or domino) and multicomponent reactions (MCRs). arkat-usa.orgresearchgate.netthieme.de These reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing waste and saving resources. arkat-usa.org

While specific cascade reactions commencing directly with this compound are not extensively detailed, the reactivity of analogous systems provides strong evidence for its potential. For instance, silver-catalyzed cascade reactions of the structurally similar 1-(2-ethynyl-phenyl)-prop-2-yn-1-ol with isocyanides have been shown to produce complex benzo[b]fluorene and benzofuran-pyrrole derivatives. evitachem.com This suggests that the o-alkynylaryl thioether scaffold could be amenable to similar transition-metal-catalyzed processes where both the alkyne and the sulfur atom (or a group derived from it) participate sequentially. arkat-usa.orgevitachem.com

The potential for MCRs is also significant. MCRs that involve the simultaneous transformation of three or more reactants into a single product are powerful tools for generating molecular diversity. chemsynthesis.com The alkyne group in this compound can participate in a variety of MCRs, including those used for the synthesis of heterocycles like 2-imidazolines or thiazolidines. nih.govnih.gov The presence of the phenylsulfanyl group could either be a spectator or an active participant, potentially leading to novel MCRs that directly incorporate the thioether linkage into the final complex product.

Representative Cascade Reactions of Analogous Systems:

| Starting Material Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| o-Alkynylphenol | Palladium catalyst, CO | Furo[3,4-b]indol-ones | masterorganicchemistry.com |

| 1-(2-Ethynyl-phenyl)-prop-2-yn-1-ol | Silver catalyst, Isocyanides | Benzo[b]fluorenes | evitachem.com |

Strategies for Incorporation into Macromolecular Structures (e.g., as a monomer in polymerization studies)

Phenylacetylene and its derivatives are known to undergo polymerization to form conjugated polymers with interesting electronic and optical properties. researchgate.netmdpi.com While direct polymerization studies of this compound are not prominent in the literature, its structure suggests it could serve as a monomer for creating novel sulfur-containing polymers.

Potential Polymerization Strategies:

Alkyne Polymerization: The ethynyl (B1212043) group can be polymerized through various methods, including those catalyzed by transition metals (e.g., Rh or Pd complexes) or via anionic polymerization. mdpi.comnih.gov The resulting polymer would feature a polyacetylene backbone with pendant 2-(phenylsulfanyl)phenyl groups. These side groups would significantly influence the polymer's properties, such as solubility, processability, and thermal stability. researchgate.net

Inverse Vulcanization: A more recent strategy for creating sulfur-rich polymers is "inverse vulcanization," where elemental sulfur is copolymerized with vinylic or alkynyl comonomers. nih.gov Although this method typically uses di-vinylic cross-linkers, the concept of directly copolymerizing elemental sulfur with an alkyne-containing monomer like this compound presents an intriguing possibility for creating polymers with very high sulfur content and unique refractive and electrochemical properties. nih.govrsc.org

The table below summarizes polymerization approaches for related monomers.

| Monomer Type | Polymerization Method | Resulting Polymer Type | Reference |

| p-Diethynylbenzene | Anionic Polymerization (n-BuLi) | Linear poly(p-diethynylbenzene) | mdpi.com |

| Elemental Sulfur & Vinylic Monomers | Inverse Vulcanization (Thermal) | Sulfur Copolymers | nih.gov |

| Diethynylarenes | Ni-catalyzed Polymerization | Branched Polyphenylenes | nih.gov |

| Sulfur-containing heterocycles | Ring-Opening Polymerization (ROP) | Sulfur-containing polymers | rsc.org |

The incorporation of the bulky, polarizable phenylsulfanyl group is expected to enhance the solubility of the resulting polymer compared to unsubstituted polyphenylacetylene and could introduce novel functionalities for post-polymerization modification.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity Profile

The development of new synthetic methods often relies on exploiting the unique reactivity of specifically designed molecular scaffolds. This compound, with its ortho-disposed reactive centers, is a prime platform for such innovation.

The electrophilic cyclization to form benzothiophenium salts (discussed in section 6.1) is itself a novel synthetic methodology. nih.gov It provides a targeted and efficient route to a specific class of sulfur heterocycles. This transformation leverages the inherent nucleophilicity of the sulfur atom in conjunction with the susceptibility of the adjacent alkyne to electrophilic attack.

Beyond this, new methodologies could be developed based on transition-metal catalysis. Gold and platinum catalysts, for example, are known to be highly oxophilic and thiophilic and are potent activators of alkynes. nih.govresearchgate.net Gold-catalyzed reactions of alkynyl thioethers are known to proceed through pathways that are distinct from those of other heteroatom-substituted alkynes like ynamides. nih.govresearchgate.net For instance, gold-catalyzed annulations of alkynyl thioethers with nitrenoid precursors can lead to the formation of oxazoles with a regioselectivity complementary to that obtained with ynamides. nih.gov This suggests that applying such gold-catalyzed methods to this compound could lead to novel and regioselective syntheses of complex fused heterocyclic systems.

Examples of Synthetic Methodologies Developed for o-Alkynyl Thioether Systems:

| Reaction Type | Catalyst/Reagents | Transformation | Resulting Product Class | Reference |

|---|---|---|---|---|

| Intramolecular Electrophilic Cyclization | H⁺, Br⁺, PhS⁺ | C-S bond formation | Benzothiophenium salts | nih.gov |

| Gold-Catalyzed Annulation | Gold catalyst, Aminide | C-C and C-O bond formation | Thioether-substituted oxazoles | nih.gov |

| Copper-Catalyzed Csp-S Cross-Coupling | Copper catalyst, Thiols | C-S bond formation | Alkynyl sulfides | evitachem.com |

The unique electronic interplay between the sulfur atom and the alkyne system in this compound continues to offer opportunities for the discovery of new chemical transformations and the construction of molecules with valuable properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-Ethynyl-2-(phenylsulfanyl)benzene itself, while not extensively documented, can be envisioned through modern cross-coupling strategies. Future research should prioritize the development of sustainable and efficient methods for its preparation, moving away from traditional, often harsh, reaction conditions.

A primary focus will be the application of thiol-free methods for the formation of the aryl sulfide (B99878) bond. Conventional methods often rely on the use of foul-smelling and toxic thiols. waseda.jpsciencedaily.com Innovative approaches, such as the nickel-catalyzed aryl exchange between 2-pyridyl sulfides and aromatic esters, offer a more environmentally benign alternative. waseda.jpsciencedaily.com Furthermore, the use of elemental sulfur (S8) in the presence of a magnetically separable and reusable copper ferrite (B1171679) nanocatalyst presents a green protocol for the synthesis of aryl sulfides from aryl halides. nanomaterchem.com

For the introduction of the ethynyl (B1212043) group, advancements in the Sonogashira coupling, a cornerstone of C(sp)-C(sp²) bond formation, will be pivotal. Research into copper-free Sonogashira reactions and the use of more sustainable catalyst systems will be essential. An alternative and improved method for the synthesis of terminal alkynes from aldehydes, such as the Corey-Fuchs reaction, could also be adapted for the large-scale synthesis of this compound and its derivatives.

The development of a one-pot synthesis, where both the phenylsulfanyl and ethynyl groups are installed sequentially without the isolation of intermediates, would represent a significant step forward in terms of efficiency and sustainability.

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Method | Catalyst/Reagent | Advantages | Potential for this compound |

| Nickel-Catalyzed Aryl Exchange | Ni/dcypt | Thiol-free, uses environmentally friendly starting materials. waseda.jpsciencedaily.com | A promising route for the phenylsulfanyl group installation. |

| Copper Ferrite Nanocatalysis | CuFe₂O₄/S₈ | Reusable catalyst, green solvent (PEG400). nanomaterchem.com | A sustainable option for aryl sulfide formation. |

| Copper-Free Sonogashira Coupling | Palladium-based | Avoids toxic copper co-catalysts. | Greener synthesis of the ethynyl moiety. |

| Improved Corey-Fuchs Reaction | P(OCH₃)₃/CBr₄ | Amenable to scale-up. | Efficient production of the terminal alkyne. |

Exploration of Unconventional Catalytic Transformations

The ortho-disposed ethynyl and phenylsulfanyl groups in this compound provide a unique platform for investigating novel intramolecular catalytic transformations. The sulfur atom can act as an internal nucleophile or a directing group, guiding the reactivity of the adjacent alkyne.

Future research should delve into transition-metal-catalyzed cyclization reactions. For instance, palladium or gold catalysts could initiate an intramolecular cyclization to form sulfur-containing heterocycles, such as benzothiophenes. The nature of the catalyst and reaction conditions could be tuned to control the regioselectivity of the cyclization, leading to either 5- or 6-membered rings.

Furthermore, the exploration of tandem reactions, where an initial intermolecular reaction at one functional group is followed by an intramolecular cyclization involving the other, would be a fruitful area of investigation. For example, a Sonogashira coupling at the alkyne terminus followed by a palladium-catalyzed C-H activation and cyclization could lead to complex polycyclic aromatic compounds.

The development of enantioselective transformations is another key avenue. The use of chiral catalysts could enable the synthesis of optically active sulfur-containing heterocycles, which are valuable scaffolds in medicinal chemistry.

Table 2: Potential Unconventional Catalytic Transformations

| Transformation | Catalyst | Potential Products | Significance |

| Intramolecular Hydrothiolation | Gold or Palladium | Benzothiophenes | Access to important sulfur heterocycles. |

| Tandem Coupling/Cyclization | Palladium | Polycyclic Aromatic Sulfur Heterocycles | Construction of complex molecular architectures. |

| Enantioselective Cyclization | Chiral Transition Metal Complexes | Chiral Benzothiophenes | Synthesis of enantiopure bioactive molecules. |

| C-H Activation/Annulation | Rhodium or Cobalt | Fused Heterocyclic Systems | Atom-economical synthesis of complex structures. |

Advanced Computational Insights into Complex Reactivity and Selectivity

To fully unlock the synthetic potential of this compound, a deep understanding of its electronic structure and reactivity is essential. Advanced computational methods, particularly Density Functional Theory (DFT), will play a crucial role in this endeavor. nih.gov

Computational studies can be employed to:

Predict Reactivity and Regioselectivity: DFT calculations can model the transition states of various potential reactions, allowing for the prediction of the most favorable reaction pathways and the regioselectivity of cyclization reactions. nih.gov

Elucidate Reaction Mechanisms: By mapping the entire reaction energy profile, computational chemistry can provide detailed insights into the mechanism of catalytic transformations, including the role of the catalyst, ligands, and solvent.

Design Novel Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts for specific transformations of this compound.

A particular focus of computational studies should be on understanding the interplay between the ethynyl and phenylsulfanyl groups. For instance, calculations can quantify the electronic communication between these two groups and how this influences the reactivity of each. Comparing the computed properties of this compound with its oxygen-containing analogue, 1-ethynyl-2-phenoxybenzene, could reveal important differences in reactivity stemming from the distinct electronic properties of sulfur and oxygen.

Integration into Next-Generation Synthetic Toolkits for Accessing Diverse Molecular Scaffolds

The unique bifunctionality of this compound makes it an ideal building block for diversity-oriented synthesis (DOS), a strategy aimed at the rapid generation of structurally diverse small molecules. nih.govnih.gov

Future research should focus on developing robust and modular synthetic routes that leverage the reactivity of both the alkyne and the sulfide. For example, the alkyne can serve as a handle for various click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide range of substituents. The sulfide can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then participate in further transformations, such as Pummerer rearrangements or as a leaving group in cross-coupling reactions.

The integration of this compound into automated synthesis platforms could enable the rapid generation of libraries of complex molecules for high-throughput screening in drug discovery and materials science. The development of a "synthetic toolkit" based on this scaffold, with a set of reliable and orthogonal reactions, would be a significant contribution to the field of organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.